Pan-Androgen Receptor Antagonism: Triptophenolide vs. Clinically Relevant Mutants
Triptophenolide functions as a pan-antagonist of the androgen receptor (AR), demonstrating inhibitory activity against both wild-type AR and clinically relevant mutant forms that often confer resistance to conventional antiandrogens. In a transactivation assay using PC3 cells, triptophenolide inhibited DHT-induced AR transcriptional activation with IC₅₀ values of 260 nM for wild-type AR, 480 nM for the F876L mutant, 388 nM for the T877A mutant, and 437 nM for the W741C/T877A double mutant [1].
| Evidence Dimension | Androgen Receptor (AR) Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Wild-type AR: 260 nM; AR-F876L: 480 nM; AR-T877A: 388 nM; AR-W741C/T877A: 437 nM |
| Comparator Or Baseline | Wild-type AR (baseline) and mutant AR forms (comparators) |
| Quantified Difference | IC₅₀ values for mutants are 1.5-1.8 fold higher than for wild-type AR |
| Conditions | PC3 cell transactivation assay, 24-hour treatment, DHT-induced AR transcriptional activation |
Why This Matters
The ability to inhibit mutant ARs that drive resistance to standard therapies (e.g., enzalutamide) makes triptophenolide a valuable tool for investigating castration-resistant prostate cancer (CRPC).
- [1] Identification of Triptophenolide from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor. ACS Med. Chem. Lett. 2016, 7(12), 1024–1027. View Source
